molecular formula C14H11BrCl2N2O3S B6434515 N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide CAS No. 2419671-78-4

N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B6434515
CAS No.: 2419671-78-4
M. Wt: 438.1 g/mol
InChI Key: YRELLOIUWHWCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a brominated and chlorinated benzene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the bromination and chlorination of benzene derivatives. The sulfonamide group is introduced through a reaction with sulfonyl chloride, followed by the attachment of the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or sulfonamide groups, resulting in amines or thiols.

    Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The brominated and chlorinated benzene ring enhances its binding affinity and specificity, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-chloro-4,5-dichlorobenzenesulfonamido)phenyl]acetamide
  • N-[4-(2-bromo-4,5-difluorobenzenesulfonamido)phenyl]acetamide
  • N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]propionamide

Uniqueness

N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide stands out due to its specific combination of bromine and chlorine atoms, which confer unique chemical and biological properties. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(2-bromo-4,5-dichlorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N2O3S/c1-8(20)18-9-2-4-10(5-3-9)19-23(21,22)14-7-13(17)12(16)6-11(14)15/h2-7,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELLOIUWHWCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.